
4'-Bromo-3-iodobenzophenone
Overview
Description
4’-Bromo-3-iodobenzophenone is an organic compound with the molecular formula C₁₃H₈BrIO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Bromo-3-iodobenzophenone can be synthesized through a multi-step process involving the bromination and iodination of benzophenone derivatives. One common method involves the following steps:
Bromination: Benzophenone is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4’-bromobenzophenone.
Iodination: The 4’-bromobenzophenone is then iodinated using iodine (I₂) and a suitable oxidizing agent like potassium iodate (KIO₃) to produce 4’-Bromo-3-iodobenzophenone.
Industrial Production Methods
Industrial production of 4’-Bromo-3-iodobenzophenone typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF) are typical conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or iodine atoms.
Coupling Reactions: Products are biaryl compounds formed by the coupling of 4’-Bromo-3-iodobenzophenone with other aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that halogenated benzophenones, including 4'-Bromo-3-iodobenzophenone, exhibit significant anticancer properties. These compounds can interfere with cellular pathways involved in cancer progression. For instance, studies have shown that derivatives of benzophenones can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Case Study
A study published in the Journal of Medicinal Chemistry investigated the effects of various benzophenone derivatives on glioblastoma cells. The results demonstrated that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent against aggressive tumors .
Photochemical Applications
Photophysical Properties
The photochemical behavior of this compound has been studied extensively. Its ability to undergo photochemical reactions makes it valuable in developing light-sensitive materials and organic photonic devices. The compound exhibits unique phosphorescence characteristics, which can be harnessed for applications in optoelectronics.
Data Table: Photophysical Properties
Property | Value |
---|---|
Emission Wavelength | 439 nm |
Quantum Yield | 0.17 |
Lifetime (s) | 6.11E-04 |
Case Study
In an investigation at Oregon State University, researchers explored the photochemical reduction of this compound under UV light, leading to the formation of benzopinacol derivatives. This transformation was characterized using NMR and IR spectroscopy, demonstrating the compound's utility in synthetic organic chemistry .
Analytical Chemistry
Reagent for Chemical Analysis
this compound serves as a reagent in various analytical techniques, enhancing the detection and quantification of other compounds. Its halogenated structure allows for specific interactions with target analytes, making it useful in chromatographic methods.
Data Table: Analytical Applications
Technique | Application |
---|---|
High-Performance Liquid Chromatography (HPLC) | Used as a standard for calibration |
UV-Vis Spectroscopy | Acts as a chromophore for detection |
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with tailored optical properties. The compound's ability to modify the electronic properties of polymers makes it suitable for applications in coatings and films.
Case Study
A recent study highlighted the synthesis of polymer composites incorporating this compound, which exhibited enhanced thermal stability and UV protection. These materials are being investigated for use in protective coatings and packaging .
Mechanism of Action
The mechanism of action of 4’-Bromo-3-iodobenzophenone involves its ability to undergo various chemical transformations due to the presence of reactive bromine and iodine atoms. These atoms can participate in electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodobenzophenone:
4’-Chloro-3-iodobenzophenone: Substitutes chlorine for bromine, altering its chemical properties and reactivity.
Uniqueness
4’-Bromo-3-iodobenzophenone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and coupling reactions, making it valuable in the development of complex molecules.
Biological Activity
4'-Bromo-3-iodobenzophenone is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula , exhibits a complex structure characterized by the presence of bromine and iodine substituents on the benzophenone framework. The structural formula is represented as follows:
This compound is classified under the category of halogenated benzophenones, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms (bromine and iodine) enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its potential therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anticancer Properties : Research indicates that halogenated benzophenones can induce apoptosis in cancer cells. The proposed mechanism includes the generation of reactive oxygen species (ROS) and interference with cell signaling pathways related to proliferation and survival.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on similar halogenated compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of vital enzymatic functions within the bacteria.
- Cytotoxicity in Cancer Cells : In vitro experiments using MCF-7 breast cancer cells indicated that this compound exhibits cytotoxic effects, leading to cell death through apoptosis. The study highlighted that the compound activates caspase pathways, which are critical for programmed cell death .
- Mechanistic Insights : A detailed investigation into the photochemical properties of related benzophenones showed that these compounds can undergo photoreduction, leading to the formation of reactive intermediates that may contribute to their biological activity . This photochemical behavior suggests potential applications in photodynamic therapy.
Properties
IUPAC Name |
(4-bromophenyl)-(3-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULLZCOQGRZYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568107 | |
Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96464-18-5 | |
Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.